

Perfosfamide: An In-Depth Technical Guide to a Pivotal Cyclophosphamide Metabolite

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Compound of Interest

Compound Name: *Perfosfamide*

Cat. No.: *B1241878*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfosfamide, also known as 4-hydroperoxycyclophosphamide (4-HC), is a critical active metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide. [1][2] As an oxazaphosphorine compound, **perfosfamide** plays a pivotal role in the therapeutic efficacy of cyclophosphamide, which itself is inert and requires metabolic activation. [3][4] This technical guide provides a comprehensive overview of **perfosfamide**, focusing on its metabolic formation, mechanism of action, quantitative analysis, and the signaling pathways it triggers. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and related fields.

Chemical and Physical Properties

Perfosfamide is a racemic mixture with the chemical formula $C_7H_{15}Cl_2N_2O_4P$ and a molecular weight of 293.08 g/mol. [5] It is a nitrogen mustard compound characterized by the presence of two beta-haloalkyl groups attached to a nitrogen atom. [6][7]

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₅ Cl ₂ N ₂ O ₄ P	[5]
Molecular Weight	293.08 g/mol	[5]
CAS Number	39800-16-3	[4]
Synonyms	4-hydroperoxycyclophosphamide , 4-HC, Pergamid	[1][4][8]
Chemical Class	Nitrogen Mustard, Oxazaphosphorine	[4][6]

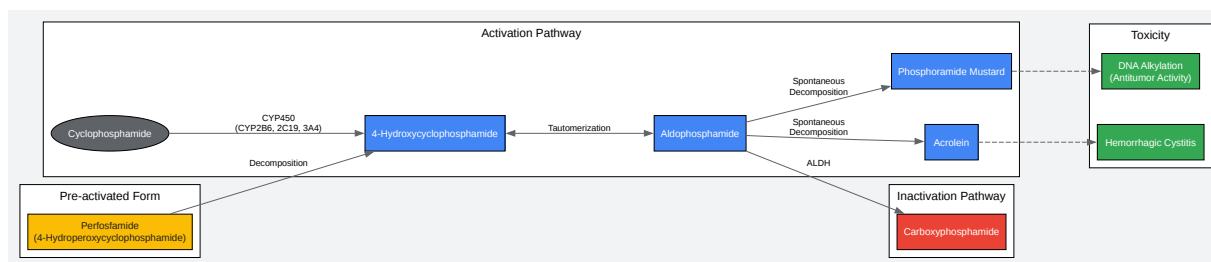
Metabolic Pathway of Cyclophosphamide to Perfosfamide and Active Metabolites

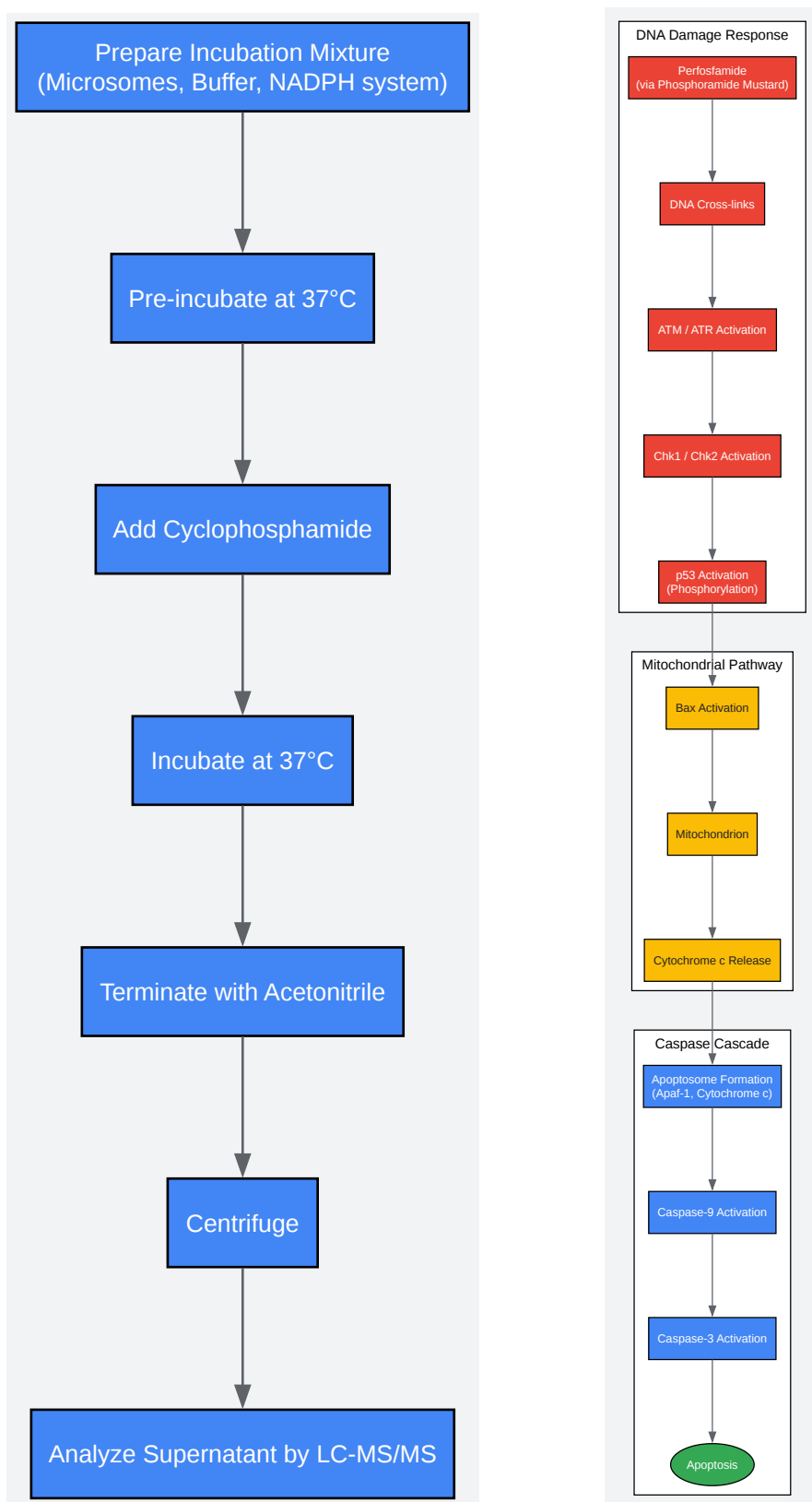
Cyclophosphamide is a prodrug that undergoes a complex metabolic activation process, primarily in the liver, to exert its cytotoxic effects.[3][9] The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C4 position by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[10] 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide.[11] **Perfosfamide** is a stabilized, pre-activated form of 4-hydroxycyclophosphamide.[12]

Aldophosphamide is a key intermediate that can undergo two different fates:

- **Activation:** It can spontaneously decompose to yield the ultimate cytotoxic agents: phosphoramidate mustard and acrolein.[3][11] Phosphoramidate mustard is the primary DNA alkylating agent responsible for the antineoplastic activity of cyclophosphamide.[3][11] Acrolein, while also cytotoxic, is largely associated with the undesirable side effect of hemorrhagic cystitis.[9]
- **Inactivation:** Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyphosphamide.[10]

A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde.[13]





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